molecular formula C13H17Cl2NO3 B14523350 Pentan-3-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate CAS No. 62804-71-1

Pentan-3-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate

Cat. No.: B14523350
CAS No.: 62804-71-1
M. Wt: 306.18 g/mol
InChI Key: GXMDXXXRNRPJBY-UHFFFAOYSA-N
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Description

Pentan-3-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pentan-3-yl group attached to a propanoate moiety, which is further linked to a 2,6-dichloropyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentan-3-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate typically involves the esterification of 2-[(2,6-dichloropyridin-3-yl)oxy]propanoic acid with pentan-3-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentan-3-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-[(2,6-dichloropyridin-3-yl)oxy]propanoic acid and pentan-3-ol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 2-[(2,6-dichloropyridin-3-yl)oxy]propanoic acid and pentan-3-ol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pentan-3-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentan-3-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the dichloropyridinyl group suggests potential interactions with biological macromolecules, leading to various biochemical responses.

Comparison with Similar Compounds

Similar Compounds

  • Pentan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate
  • Pentan-3-yl 2-[(2,6-dichloropyridin-4-yl)oxy]propanoate
  • Pentan-3-yl 2-[(2,5-dichloropyridin-3-yl)oxy]propanoate

Uniqueness

Pentan-3-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is unique due to the specific positioning of the dichloro substituents on the pyridine ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure may result in unique interactions with molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

62804-71-1

Molecular Formula

C13H17Cl2NO3

Molecular Weight

306.18 g/mol

IUPAC Name

pentan-3-yl 2-(2,6-dichloropyridin-3-yl)oxypropanoate

InChI

InChI=1S/C13H17Cl2NO3/c1-4-9(5-2)19-13(17)8(3)18-10-6-7-11(14)16-12(10)15/h6-9H,4-5H2,1-3H3

InChI Key

GXMDXXXRNRPJBY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC(=O)C(C)OC1=C(N=C(C=C1)Cl)Cl

Origin of Product

United States

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